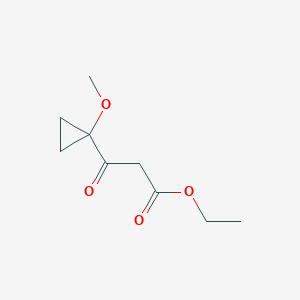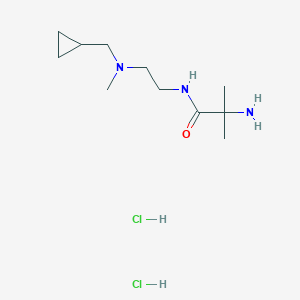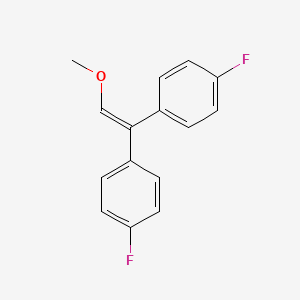![molecular formula C18H15N B13914611 2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine](/img/structure/B13914611.png)
2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a biphenyl group, which includes a methyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of 2-bromopyridine with 6-methyl-1,1’-biphenyl-3-boronic acid under Suzuki-Miyaura conditions. This reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable .
化学反应分析
Types of Reactions
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or RSH in polar solvents such as ethanol or water.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, amines.
Substitution: Amino-pyridines, thio-pyridines.
科学研究应用
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for targeting specific biological pathways.
作用机制
The mechanism of action of 2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The biphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
2-Phenylpyridine: Lacks the methyl group and has different electronic properties.
2-(4-methylphenyl)pyridine: Methyl group is positioned differently, affecting its reactivity.
2-(3-biphenyl)pyridine: Similar structure but without the methyl substitution.
Uniqueness
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine is unique due to the specific positioning of the methyl group on the biphenyl moiety, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct advantages in terms of selectivity and potency in various applications .
属性
分子式 |
C18H15N |
|---|---|
分子量 |
245.3 g/mol |
IUPAC 名称 |
2-(4-methyl-3-phenylphenyl)pyridine |
InChI |
InChI=1S/C18H15N/c1-14-10-11-16(18-9-5-6-12-19-18)13-17(14)15-7-3-2-4-8-15/h2-13H,1H3 |
InChI 键 |
CJHUPTMBOXQDSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)

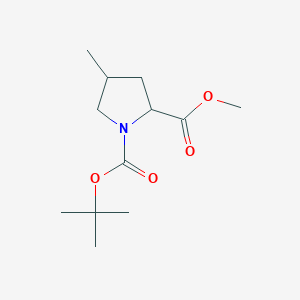
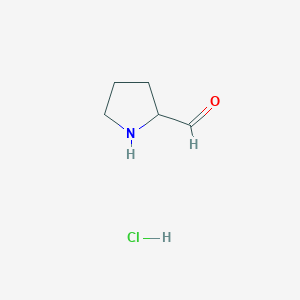
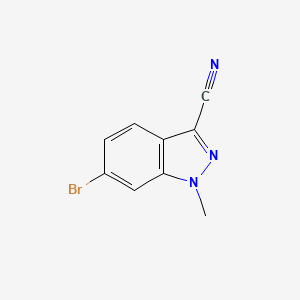
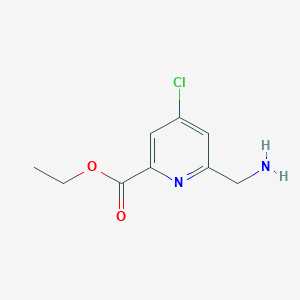
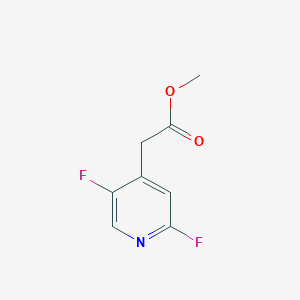
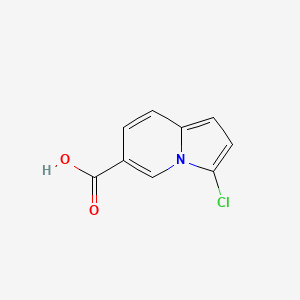
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
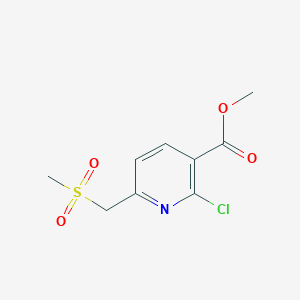
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)
